

# An In-depth Technical Guide to 2-Propylthiophene

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## Compound of Interest

Compound Name: 2-Propylthiophene

Cat. No.: B074554

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of **2-propylthiophene**, its synthesis, and its role as a key building block in the development of novel therapeutics. All quantitative data is presented in structured tables for clarity, and a detailed experimental protocol for its synthesis is provided.

## Core Molecular Information

**2-Propylthiophene** is an alkylated derivative of thiophene, a five-membered aromatic heterocycle containing a sulfur atom. Its chemical structure is foundational for a variety of more complex molecules explored in medicinal chemistry.

## Molecular Formula and Weight

The fundamental properties of **2-propylthiophene** are summarized below.

Property	Value	Citations
Chemical Formula	C <sub>7</sub> H <sub>10</sub> S	[1][2]
Average Molecular Weight	126.22 g/mol	[2][3]
Monoisotopic Molecular Weight	126.05032101 g/mol	[4]
IUPAC Name	2-propylthiophene	[1][4]
CAS Registry Number	1551-27-5	[1][2]
Other Names	2-n-Propylthiophene	[1]

## Physicochemical and Spectroscopic Data

The physical and spectroscopic characteristics of **2-propylthiophene** are crucial for its identification, handling, and application in synthesis.

### Physicochemical Properties

Property	Value	Citations
Assay Purity	97%	[3]
Boiling Point	157.5-159.5 °C (lit.)	[3]
Density	1.506 g/mL at 25 °C (lit.)	[3]
Refractive Index	n <sub>20</sub> /D 1.506 (lit.)	[3]
Flash Point	44 °C (111.2 °F) - closed cup	[3]

### Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and quality control of **2-propylthiophene**.

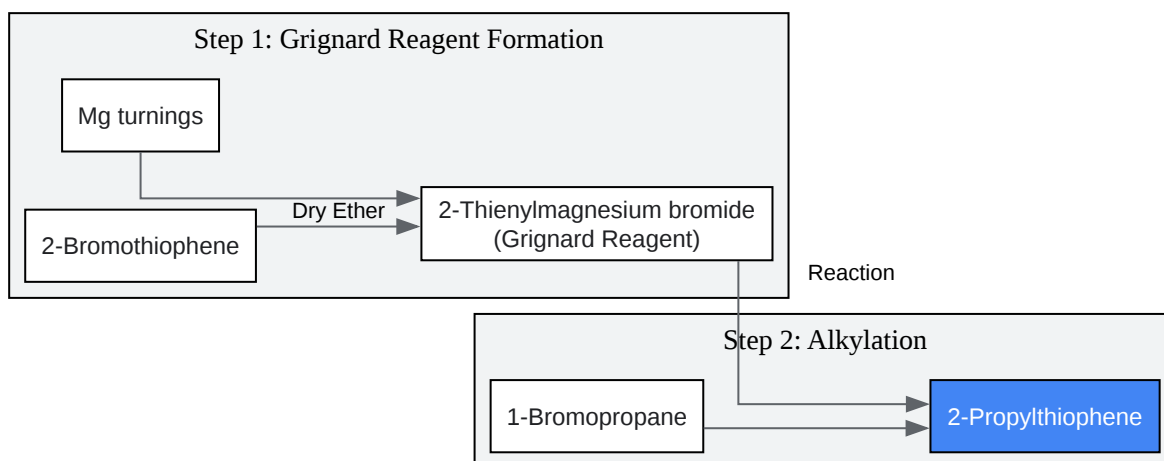
Spectrum Type	Data Source and Key Information
Mass Spectrometry	The NIST WebBook provides the electron ionization (EI) mass spectrum for 2-propylthiophene, which is useful for confirming its molecular weight and fragmentation pattern. <a href="#">[1]</a>
Infrared (IR) Spectroscopy	A gas-phase IR spectrum is available on the NIST WebBook, showing characteristic vibrational modes of the molecule. <a href="#">[1]</a>
NMR Spectroscopy	While a specific, isolated spectrum is not provided in the search results, typical $^1\text{H}$ and $^{13}\text{C}$ NMR spectra for thiophene derivatives show characteristic shifts for the aromatic protons and carbons of the thiophene ring, as well as for the alkyl side chain.

## Synthesis of 2-Propylthiophene: Experimental Protocol

**2-Propylthiophene** is commonly synthesized via a Grignard reaction, which allows for the regioselective alkylation of the thiophene ring at the 2-position. The following protocol is a representative example based on established organometallic chemistry principles.

### Reaction Scheme: Grignard-based Synthesis

The synthesis involves two main steps: the formation of a Grignard reagent from 2-bromothiophene, followed by its reaction with a propylating agent.



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A high-level overview of the two-step synthesis of **2-propylthiophene**.

## Detailed Methodology

Materials:

- 2-Bromothiophene
- Magnesium turnings
- Anhydrous diethyl ether or Tetrahydrofuran (THF)
- 1-Bromopropane (or propyl iodide)
- Iodine crystal (for initiation)
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

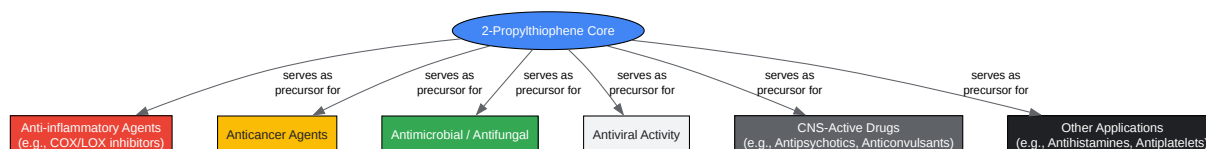
- Apparatus Setup: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
- Grignard Reagent Formation:
  - Place magnesium turnings (1.1 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
  - Add a small crystal of iodine.
  - Add a small portion of a solution of 2-bromothiophene (1.0 equivalent) in anhydrous ether via the dropping funnel to initiate the reaction. Initiation is indicated by a color change and gentle refluxing.
  - Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
  - After the addition is complete, stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent, 2-thienylmagnesium bromide.
- Alkylation Reaction:
  - Cool the Grignard reagent solution in an ice bath.
  - Add 1-bromopropane (1.1 equivalents) dissolved in anhydrous ether dropwise from the dropping funnel.
  - After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Work-up and Purification:
  - Cool the reaction mixture in an ice bath and slowly quench it by adding saturated aqueous  $\text{NH}_4\text{Cl}$  solution.
  - Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

- Combine the organic layers, wash with brine, and dry over anhydrous  $\text{MgSO}_4$ .
- Filter the solution and remove the solvent by rotary evaporation.
- Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure **2-propylthiophene**.

## Applications in Research and Drug Development

While **2-propylthiophene** itself is not typically the final active pharmaceutical ingredient (API), it serves as a crucial precursor and structural motif in medicinal chemistry. The thiophene ring is a well-recognized "privileged scaffold" and is considered a bioisostere of the benzene ring, meaning it can often substitute for a phenyl group while maintaining or improving biological activity.

Thiophene derivatives have been investigated for a wide range of therapeutic applications, demonstrating the importance of building blocks like **2-propylthiophene**.



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## References

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